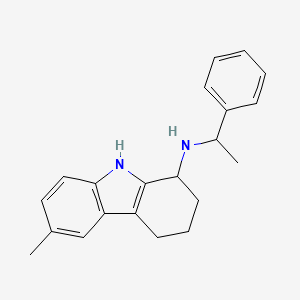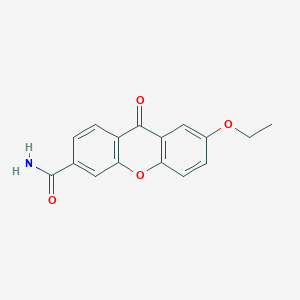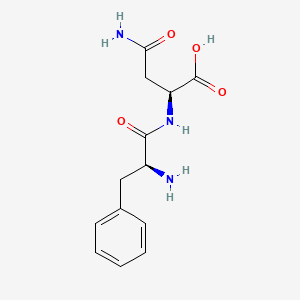![molecular formula C16H17ClOS2Sn B14146718 Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane CAS No. 89154-81-4](/img/structure/B14146718.png)
Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane typically involves the reaction of diphenyltin dichloride with O-isopropylxanthate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and safety. Large-scale reactors and automated systems would be employed to ensure consistent quality and purity of the final product.
化学反应分析
Types of Reactions
Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
科学研究应用
Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Industry: It is used in the production of specialized materials and as a stabilizer in certain industrial processes.
作用机制
The mechanism of action of Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or industrial processes.
相似化合物的比较
Similar Compounds
- Diphenyltin dichloride
- Triphenyltin chloride
- Tributyltin chloride
Comparison
Compared to similar compounds, Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane is unique due to the presence of the O-isopropylxanthate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other organotin compounds may not be as effective.
属性
CAS 编号 |
89154-81-4 |
|---|---|
分子式 |
C16H17ClOS2Sn |
分子量 |
443.6 g/mol |
IUPAC 名称 |
O-propan-2-yl [chloro(diphenyl)stannyl]sulfanylmethanethioate |
InChI |
InChI=1S/2C6H5.C4H8OS2.ClH.Sn/c2*1-2-4-6-5-3-1;1-3(2)5-4(6)7;;/h2*1-5H;3H,1-2H3,(H,6,7);1H;/q;;;;+2/p-2 |
InChI 键 |
GVBODQOTWQDAEY-UHFFFAOYSA-L |
规范 SMILES |
CC(C)OC(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


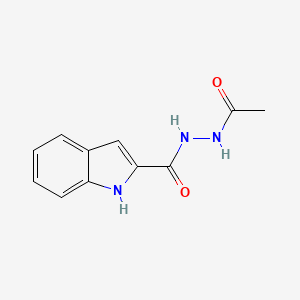
![2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14146645.png)
![2-[(2,4-Dimethylphenyl)(phenylsulfonyl)amino]-N-(phenylmethyl)acetamide](/img/structure/B14146648.png)
![4-Amino-2-(ethylamino)-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile](/img/structure/B14146654.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetamide](/img/structure/B14146663.png)
![2-(thiophen-2-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]hydrazinecarbothioamide](/img/structure/B14146667.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B14146684.png)
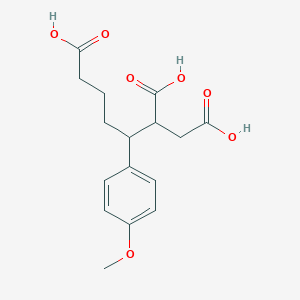
![(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone](/img/structure/B14146692.png)
![(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone](/img/structure/B14146697.png)
